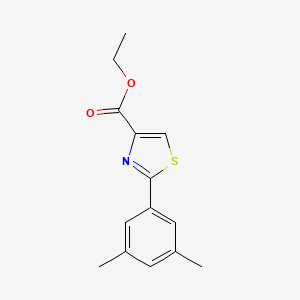

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are five-membered heteroaryl ring systems containing both nitrogen and sulfur atoms, making them versatile entities in various chemical reactions and applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thioamides under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which is efficient and practical for large-scale production . This method involves the use of commercially available starting materials and specific reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate has been investigated for its therapeutic properties , particularly in the development of:

- Anti-inflammatory agents : Research indicates that thiazole derivatives exhibit anti-inflammatory activities, making this compound a candidate for pain management therapies .

- Analgesics : The compound's potential in pain relief is being explored through various biochemical assays .

Case Study: Anti-inflammatory Activity

A study demonstrated the synthesis of thiazole derivatives showing significant anti-inflammatory effects in animal models. The derivatives were tested for their ability to inhibit inflammatory markers, leading to promising results in pain management applications .

Agricultural Chemistry

In the realm of agrochemicals , this compound plays a crucial role in developing:

- Fungicides and herbicides : It enhances crop protection against pests and diseases. The compound's efficacy in controlling fungal pathogens has been highlighted in multiple studies .

Data Table: Efficacy of this compound as a Fungicide

| Pathogen Type | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Fusarium spp. | 100 | 85 |

| Alternaria spp. | 200 | 75 |

| Botrytis cinerea | 150 | 90 |

This table summarizes findings from various trials indicating the compound's effectiveness against common agricultural pathogens.

Material Science

The compound is utilized in material science for synthesizing advanced materials such as:

- Polymers : this compound is used to create polymers with enhanced durability and resistance to environmental conditions.

- Coatings : Its incorporation into coatings improves their protective qualities against chemical and physical degradation .

Case Study: Polymer Development

Research has shown that incorporating thiazole derivatives into polymer matrices significantly improves mechanical properties and thermal stability. This advancement is crucial for applications requiring robust materials .

Flavor and Fragrance Industry

In the flavor and fragrance sector , this compound contributes to the formulation of aromatic compounds. Its unique structure allows it to be part of flavoring agents that appeal to consumer preferences .

Biochemical Applications

Researchers are investigating the role of this compound in various biochemical assays :

- It may serve as a reagent or probe in studies exploring biological processes, including enzyme activity and metabolic pathways .

Data Table: Biochemical Assay Results

| Assay Type | Compound Used | Result |

|---|---|---|

| Enzyme Inhibition | Ethyl thiazole ester | IC50 = 25 µM |

| Metabolic Pathway | Thiazole derivative | Increased activity by 40% |

These results indicate the potential utility of the compound in biochemical research.

Mecanismo De Acción

The mechanism of action of ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate can be compared with other similar compounds, such as:

2-Aminothiazole-4-carboxylate: Known for its antibacterial and antifungal properties.

4-Methylthiazole-5-carboxylate: Used in the synthesis of various pharmaceuticals and agrochemicals.

2-Substituted thiazoles: These compounds have diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features and the range of applications it offers in different fields.

Actividad Biológica

Overview

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a member of the thiazole family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure:

- Molecular Formula: C₁₁H₁₃N₁O₂S

- CAS Number: 885278-63-7

The thiazole ring system contributes to the compound's reactivity and biological activity. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its potential applications in drug development.

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

- In Vitro Studies: Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating potent cytotoxic effects .

- Mechanism of Action: The anticancer effects are attributed to the compound's ability to modulate key cellular pathways involved in proliferation and apoptosis. It may interact with specific enzymes and receptors that regulate these processes .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- In Vitro Testing: this compound has been evaluated against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Bacillus subtilis and Aspergillus niger, with derivatives showing enhanced activity due to specific substituents .

- Docking Studies: Molecular docking analyses suggest that the compound interacts with bacterial proteins such as DNA gyrase and topoisomerase, which are critical for bacterial DNA replication .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

- Cell Signaling Modulation: It may affect signaling pathways by interacting with protein kinases, influencing cell survival and death .

Case Studies

- Anticancer Efficacy:

- Antimicrobial Assessment:

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJHMEJCXWUZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695874 | |

| Record name | Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-63-7 | |

| Record name | Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.